Lacto-N-fucopentaose-2 is predominantly found in human breast milk, where it contributes to the oligosaccharide profile that supports infant development. Its presence in milk provides essential nutrients that are not only beneficial for digestion but also play a role in the prevention of infections and diseases in early life. Due to its low concentration in cow's milk, extraction from this source is not feasible, leading to the exploration of synthetic production methods.
This compound belongs to the class of fucosylated oligosaccharides, which are characterized by their fucose content. Lacto-N-fucopentaose-2 is classified as a pentasaccharide, consisting of various monosaccharide units including L-fucose, D-galactose, N-acetylglucosamine, and D-glucose.
The synthesis of Lacto-N-fucopentaose-2 can be achieved through various methods, including enzymatic synthesis and chemical synthesis. Enzymatic methods often utilize fucosyltransferases that catalyze the transfer of fucose residues to specific acceptor substrates.
The production process typically involves upstream processing (media preparation and fermentation) followed by downstream processing (purification and concentration) to isolate high-purity Lacto-N-fucopentaose-2 .
Lacto-N-fucopentaose-2 has a complex structure characterized by its specific arrangement of monosaccharides. The molecular formula is , with a molecular mass of approximately 853.77 g/mol . The structural representation includes:
The structure has been confirmed using advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Lacto-N-fucopentaose-2 participates in several biochemical reactions:
These reactions are typically monitored using chromatographic techniques to ensure yield and purity during synthesis .
Lacto-N-fucopentaose-2 exhibits its biological effects primarily through modulation of gut microbiota composition. It serves as a substrate for beneficial gut bacteria, promoting their growth while inhibiting pathogens.
Research indicates that HMOs like Lacto-N-fucopentaose-2 can enhance the immune response in infants by fostering a healthy gut environment .
Comprehensive studies using high-performance liquid chromatography have characterized its purity and concentration levels during synthesis .
Lacto-N-fucopentaose-2 has several scientific uses:
Lacto-N-fucopentaose II (LNFP II) is a structurally complex human milk oligosaccharide (HMO) characterized by its α1,4-fucosylation pattern. Its biosynthesis follows a well-defined enzymatic cascade initiated by the lactose core (Galβ1-4Glc). The first elongation step involves β1,3-N-acetylglucosaminyltransferase (e.g., LgtA from Neisseria meningitidis), which attaches N-acetylglucosamine (GlcNAc) via a β1-3 linkage to galactose, forming lacto-N-triose II (GlcNAcβ1-3Galβ1-4Glc). Subsequently, β1,3-galactosyltransferase (e.g., WbgO from E. coli) adds galactose in a β1-3 linkage to GlcNAc, yielding the type 1 chain core structure lacto-N-tetraose (LNT: Galβ1-3GlcNAcβ1-3Galβ1-4Glc). The defining step in LNFP II synthesis is catalyzed by α1,4-fucosyltransferase (FUT3), which transfers fucose from GDP-fucose to the subterminal GlcNAc residue of LNT via an α1-4 linkage, resulting in the final LNFP II structure (Galβ1-3[Fucα1-4]GlcNAcβ1-3Galβ1-4Glc) [3] [10].
The expression of FUT3 is genetically determined by the Lewis (Le) gene (FUT3). Unlike the closely related LNFP I (which requires α1,2-fucosylation by FUT2), LNFP II synthesis depends critically on functional FUT3 activity. Individuals possessing at least one functional FUT3 allele express active FUT3 enzyme, enabling LNFP II production. Conversely, those homozygous for non-functional FUT3 alleles (Lewis-negative, Le-) lack α1,4-fucosyltransferase activity and are unable to synthesize LNFP II [2] [3]. Importantly, LNFP II synthesis operates independently of the Secretor (Se) status governed by FUT2, as it does not require the α1,2-fucosylation associated with Secretor function [9].
Table 1: Enzymatic Steps in LNFP II Biosynthesis
Step | Enzyme | Gene | Substrate | Product | Glycosidic Bond Formed |
---|---|---|---|---|---|
1 | β1,3-N-acetylglucosaminyltransferase | lgtA (bacterial) | Lactose | Lacto-N-triose II (GlcNAcβ1-3Galβ1-4Glc) | β1-3 |
2 | β1,3-galactosyltransferase | wbgO (bacterial) / Endogenous | Lacto-N-triose II | Lacto-N-tetraose (LNT: Galβ1-3GlcNAcβ1-3Galβ1-4Glc) | β1-3 |
3 | α1,4-fucosyltransferase | FUT3 (Human) | LNT | Lacto-N-fucopentaose II (Galβ1-3[Fucα1-4]GlcNAcβ1-3Galβ1-4Glc) | α1-4 |
The presence and concentration of LNFP II in human milk exhibit significant population-level variations directly attributable to the polymorphic Lewis blood group system. This system classifies individuals into four phenotypic groups based on the combined activity of FUT2 (Secretor enzyme) and FUT3 (Lewis enzyme):
Population genetics dictates the prevalence of these milk groups. Globally, Milk Group 1 (Se+ Le+) is the most common (~70% in European populations). Milk Group 2 (Se- Le+) prevalence varies significantly, reaching ~20% in Europeans [9], ~13% in a large Chinese cohort [8], and potentially higher in specific populations like Portuguese and Italian cohorts where Milk Group 1 prevalence was reported lower (50-57%) [9]. LNFP II is therefore a biomarker for the Le+ phenotype, particularly prominent in non-secretor (Se-) mothers.
Table 2: LNFP II Abundance by Milk Group and Population
Milk Group | Secretor (FUT2) Status | Lewis (FUT3) Status | LNFP II Status | Prevalence (Europe) [9] | Prevalence (China) [8] | Characteristic HMOs |
---|---|---|---|---|---|---|
1 (Se+Le+) | + | + | Moderate | ~72% | ~74% | 2'FL, LNFP-I, LNT, LNFP-II (moderate) |
2 (Se-Le+) | - | + | High | ~18% | ~18% | LNFP-II, 3-FL, LNFP-III |
3 (Se+Le-) | + | - | Absent | ~7% | ~7% | 2'FL, LNFP-I, LNT, LNnT |
4 (Se-Le-) | - | - | Absent | ~4% | ~1% | LNT, LNnT, 3-FL (low), DSLNT |
The concentration of LNFP II in human milk is not static but undergoes significant changes throughout the lactation period, exhibiting a dynamic pattern influenced by the Lewis status. Longitudinal studies consistently demonstrate a progressive decline in LNFP II concentration from colostrum to mature milk, aligning with the general trend observed for most HMOs [4] [8] [9].
This temporal trajectory is characteristic of LNFP II and contrasts with some other fucosylated HMOs. Notably, while 2'-FL (Se-dependent) and total HMOs decrease over time, 3-FL often exhibits an inverse trend, increasing in concentration throughout lactation in all milk groups where it is present [4] [8] [9]. The biological drivers for the decline in LNFP II and other HMOs are not fully elucidated but likely involve a combination of factors, including changes in mammary epithelial cell (lactocyte) gene expression profiles, substrate availability within the Golgi apparatus where synthesis occurs, and potential feedback mechanisms related to infant developmental needs.
Table 3: Temporal Changes in LNFP II Concentration During Lactation
Lactation Phase | Approximate Time Postpartum | Trend in LNFP II Concentration | Relative Abundance in Milk Group 2 (Se- Le+) | Key Comparison |
---|---|---|---|---|
Colostrum | 0 - 6 days | Peak Concentration | Very High / Dominant fucosylated HMO | Highest among lactation phases |
Transitional Milk | 7 - 14 days | Significant Decrease | High | ~30-50% decrease from colostrum common |
Mature Milk (Early) | 15 days - 2 months | Continued Decline | Moderate | Stabilizes but lower than transitional |
Mature Milk (Late) | >2 months - 12+ months | Stabilized Lower Level | Lower but Persistent | Remains detectable, often key HMO in group |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0